molecular formula C18H16N2O3 B3923946 (Z)-2-cyano-3-(4-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide

Cat. No.: B3923946
M. Wt: 308.3 g/mol
InChI Key: MTZMSQDJKVTRJI-GDNBJRDFSA-N
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Description

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide: is an organic compound with a complex structure that includes cyano, hydroxyphenyl, and methoxyphenyl groups

Properties

IUPAC Name

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-23-17-8-4-14(5-9-17)12-20-18(22)15(11-19)10-13-2-6-16(21)7-3-13/h2-10,21H,12H2,1H3,(H,20,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZMSQDJKVTRJI-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(4-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 4-methoxybenzylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 4-hydroxybenzaldehyde with 4-methoxybenzylamine under acidic conditions.

    Cyclization and Cyanation: The intermediate is then subjected to cyclization and cyanation reactions using reagents like sodium cyanide and a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide: undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or strong acids/bases depending on the desired substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxyphenyl and methoxyphenyl groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-3-(4-hydroxyphenyl)-N-[(4-methylphenyl)methyl]prop-2-enamide
  • (Z)-2-cyano-3-(4-hydroxyphenyl)-N-[(4-ethoxyphenyl)methyl]prop-2-enamide

Uniqueness

  • The presence of the methoxy group in (Z)-2-cyano-3-(4-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide

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